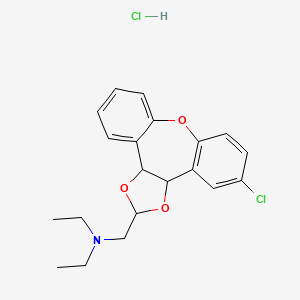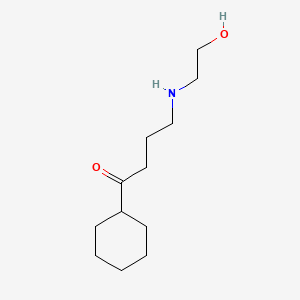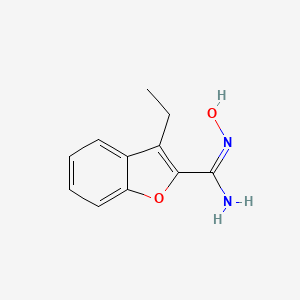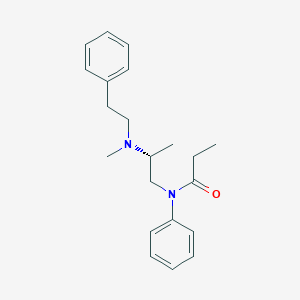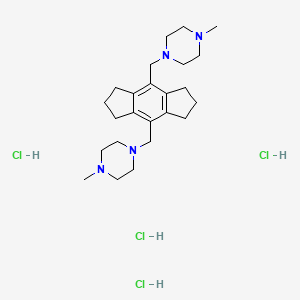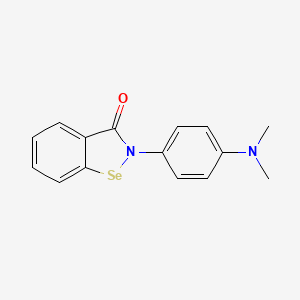
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- is a selenium-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- typically involves the reaction of 2-chloroselenobenzoyl chloride with 1-hydrazinobenzyl phosphonate . This reaction proceeds under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, cost-effectiveness, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert it into selenides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction could produce selenides.
Wissenschaftliche Forschungsanwendungen
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds.
Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: The compound is explored for its use in materials science, particularly in developing novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also modulate specific signaling pathways involved in inflammation and cellular stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ebselen: A well-known selenium-containing compound with antioxidant and anti-inflammatory properties.
1,2-Benzisothiazol-3(2H)-one: A sulfur analog with similar chemical properties but different biological activities.
2-Phosphono Alkyl 1,2-Benzisoselenazol-3(2H)-ones: Compounds with similar structures but different functional groups and applications.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- is unique due to its specific structural features and the presence of a dimethylamino group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
81744-00-5 |
|---|---|
Molekularformel |
C15H14N2OSe |
Molekulargewicht |
317.25 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)phenyl]-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C15H14N2OSe/c1-16(2)11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)19-17/h3-10H,1-2H3 |
InChI-Schlüssel |
IDMRJPMYKDMINP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)

